Vegfr-2
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Overview
Description
Vascular endothelial growth factor receptor 2 (Vegfr-2) is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This receptor is primarily activated by vascular endothelial growth factor A, leading to a cascade of signaling events that promote endothelial cell proliferation, migration, and survival . This compound is a key target in cancer therapy due to its role in tumor angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Vegfr-2 involves complex biotechnological methods rather than traditional chemical synthesis. One approach includes the expression of this compound in mammalian cell lines, followed by purification using affinity chromatography techniques . The receptor can also be immobilized onto various carriers for use in drug screening and other applications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cell culture systems. These systems use bioreactors to cultivate mammalian cells that have been genetically engineered to express this compound. The receptor is then harvested and purified using a series of chromatographic steps to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions: Vegfr-2 primarily undergoes phosphorylation reactions, which are critical for its activation and function. Upon binding with vascular endothelial growth factor A, this compound dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues . This phosphorylation event triggers downstream signaling pathways that regulate various cellular processes .
Common Reagents and Conditions: The phosphorylation of this compound is typically studied in vitro using purified receptor proteins and adenosine triphosphate as a phosphate donor. Kinase inhibitors are often used to study the inhibition of this compound activity .
Major Products Formed: The primary product of this compound activation is the phosphorylated receptor itself, which then interacts with various intracellular signaling molecules to propagate the angiogenic signal .
Scientific Research Applications
Vegfr-2 is extensively studied in various fields due to its pivotal role in angiogenesis. In cancer research, this compound inhibitors are developed to block tumor angiogenesis and thereby inhibit tumor growth . In ophthalmology, this compound inhibitors are used to treat diseases like age-related macular degeneration by preventing abnormal blood vessel growth in the retina . Additionally, this compound is studied in cardiovascular research for its role in vascular diseases and in regenerative medicine for promoting tissue repair and wound healing .
Mechanism of Action
Vegfr-2 exerts its effects through a series of well-coordinated signaling pathways. Upon binding with vascular endothelial growth factor A, this compound dimerizes and undergoes trans-autophosphorylation on key tyrosine residues . This phosphorylation activates several downstream signaling pathways, including the phospholipase C gamma-protein kinase C pathway, the phosphoinositide 3-kinase-Akt pathway, and the focal adhesion kinase-paxillin pathway . These pathways collectively regulate endothelial cell survival, proliferation, migration, and vascular tube formation .
Comparison with Similar Compounds
Vegfr-2 is often compared with other receptor tyrosine kinases such as fibroblast growth factor receptor 1 and platelet-derived growth factor receptor. While all these receptors play roles in angiogenesis, this compound is unique in its specificity for vascular endothelial growth factor A and its predominant role in pathological angiogenesis . Similar compounds include rivoceranib, a highly selective this compound inhibitor, which has shown greater selectivity and fewer off-target effects compared to other this compound inhibitors .
Conclusion
This compound is a critical receptor in the regulation of angiogenesis, with significant implications in cancer therapy, ophthalmology, and cardiovascular research. Its unique mechanism of action and specificity for vascular endothelial growth factor A make it a valuable target for therapeutic intervention. The ongoing research and development of this compound inhibitors continue to provide new insights and potential treatments for various diseases.
Properties
Molecular Formula |
C15H17ClN6O3 |
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Molecular Weight |
364.79 g/mol |
IUPAC Name |
1-[4-[6-amino-5-[(Z)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea |
InChI |
InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7- |
InChI Key |
BJHCYTJNPVGSBZ-YXSASFKJSA-N |
Isomeric SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N\OC)N)Cl |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl |
Origin of Product |
United States |
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